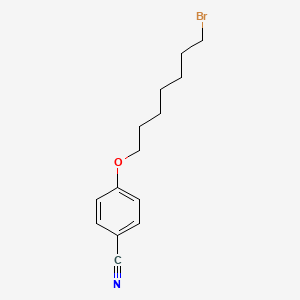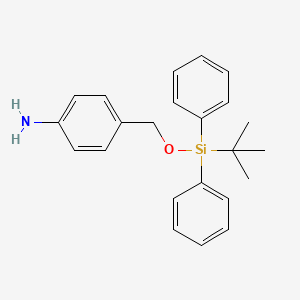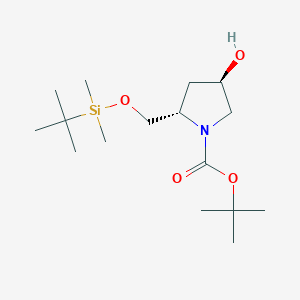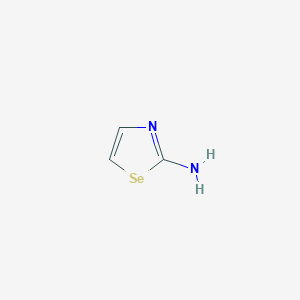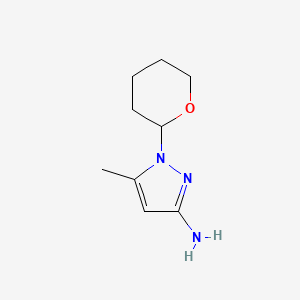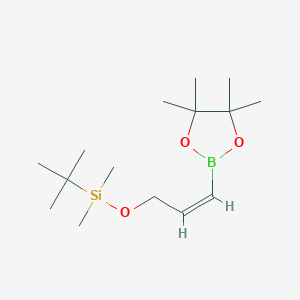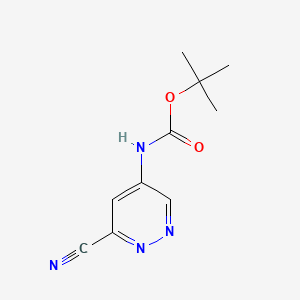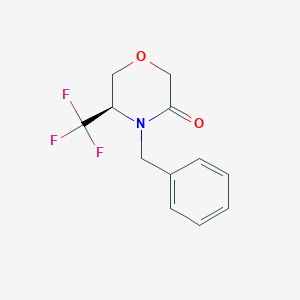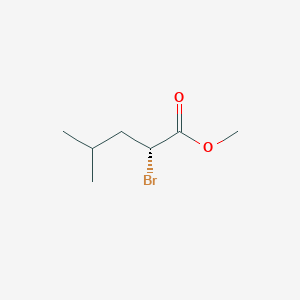
(R)-Methyl 2-bromo-4-methylpentanoate
Overview
Description
®-Methyl 2-bromo-4-methylpentanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom and a methyl group attached to a pentanoate backbone. This compound is often used in organic synthesis due to its reactivity and the presence of a chiral center, making it valuable in the production of enantiomerically pure substances.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of ®-Methyl 4-methylpentanoate: The synthesis of ®-Methyl 2-bromo-4-methylpentanoate can be achieved through the bromination of ®-Methyl 4-methylpentanoate. This reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated bromination processes can also enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: ®-Methyl 2-bromo-4-methylpentanoate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to ®-Methyl 4-methylpentanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of ®-Methyl 2-bromo-4-methylpentanoate can lead to the formation of corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: ®-Methyl 2-hydroxy-4-methylpentanoate.
Reduction: ®-Methyl 4-methylpentanoate.
Oxidation: ®-2-bromo-4-methylpentanoic acid.
Scientific Research Applications
Chemistry:
Chiral Synthesis: ®-Methyl 2-bromo-4-methylpentanoate is used as a chiral building block in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-catalyzed reactions to understand the stereoselectivity and mechanism of enzymes.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of various pharmacologically active compounds, particularly those requiring chiral purity.
Industry:
Material Science: The compound is utilized in the production of specialty polymers and materials that require specific stereochemistry for their properties.
Mechanism of Action
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom in ®-Methyl 2-bromo-4-methylpentanoate acts as a leaving group, allowing nucleophiles to attack the carbon center, leading to substitution reactions.
Reduction: The carbon-bromine bond is cleaved during reduction, resulting in the formation of a methyl group.
Oxidation: The compound undergoes oxidation at the bromine-substituted carbon, leading to the formation of carboxylic acids.
Comparison with Similar Compounds
®-Methyl 2-chloro-4-methylpentanoate: Similar in structure but contains a chlorine atom instead of bromine.
®-Methyl 2-iodo-4-methylpentanoate: Contains an iodine atom, making it more reactive in substitution reactions.
®-Methyl 2-fluoro-4-methylpentanoate: Contains a fluorine atom, which significantly alters its reactivity and properties.
Uniqueness:
Reactivity: The presence of a bromine atom makes ®-Methyl 2-bromo-4-methylpentanoate more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts.
Chirality: The compound’s chiral center is crucial for applications requiring enantiomeric purity, making it valuable in asymmetric synthesis.
Properties
IUPAC Name |
methyl (2R)-2-bromo-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4H2,1-3H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPGFJDOALJGMR-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


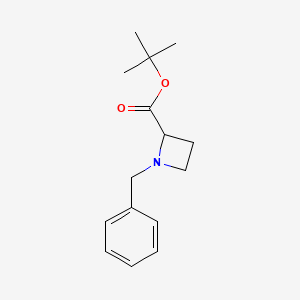
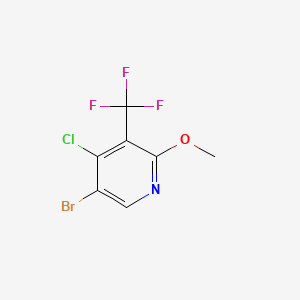
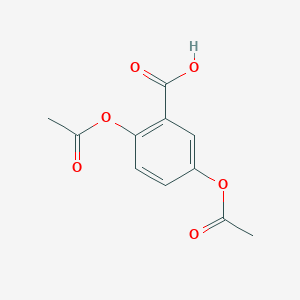
![Benzyl 4-[(2-methoxy-2-oxoethyl)amino]piperidine-1-carboxylate](/img/structure/B8266387.png)
